4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
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Overview
Description
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group and a methylaniline moiety attached to the oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of an isopropyl-substituted hydrazine with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring in the methylaniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl and methylaniline groups may enhance the compound’s binding affinity and specificity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid
Uniqueness
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is unique due to the presence of the methylaniline moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3 |
InChI Key |
WGLCGUHZONOZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |
Origin of Product |
United States |
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